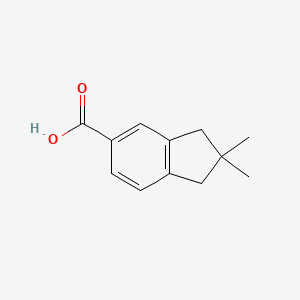

2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, is characterized by its unique structure, which includes a carboxylic acid group attached to an indene ring system with two methyl groups at the 2-position.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indene ring system. This can be achieved through the cyclization of appropriate precursors under acidic conditions.

Introduction of Methyl Groups: The introduction of methyl groups at the 2-position can be accomplished using alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: The indene ring system can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s derivatives have shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to interact with specific biological targets.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

2,3-Dihydro-5-methyl-1H-indene: This compound has a similar indene ring system but with a single methyl group at the 5-position.

2,3-Dihydro-4,6-dimethyl-1H-indene: This compound features two methyl groups at the 4 and 6 positions of the indene ring.

Comparison:

Structural Differences: The position and number of methyl groups differentiate these compounds from 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

Chemical Properties: The presence of the carboxylic acid group in this compound imparts unique chemical properties, such as acidity and the ability to form esters and amides.

Biological Activity: The biological activities of these compounds may vary based on their structure. The specific arrangement of functional groups can influence their interaction with biological targets.

Biological Activity

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound belonging to the class of indene derivatives. Its unique structure grants it a variety of biological activities, making it a subject of interest in pharmacological research. This article explores its synthesis, biological properties, and potential therapeutic applications based on current scientific literature.

Molecular Characteristics:

- CAS Number: 88633-01-6

- Molecular Formula: C12H14O2

- Molecular Weight: 202.24 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 202.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indene Ring:

- Cyclization of appropriate precursors under acidic conditions.

- Methylation:

- Introduction of methyl groups using reagents like methyl iodide in the presence of strong bases.

- Carboxylation:

- Addition of a carboxylic acid group through reactions with carbon dioxide and catalysts.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit the discoidin domain receptor 1 (DDR1), which is implicated in cancer metastasis. One derivative demonstrated an IC50 value of 14.9 nM against DDR1, indicating potent inhibitory action .

Anti-inflammatory Effects

The compound's derivatives have also been evaluated for anti-inflammatory properties. Certain analogs have shown efficacy in reducing inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antiviral Activity

Recent investigations into the antiviral properties of indene derivatives suggest that they may inhibit viral replication through interaction with viral proteins or host cell receptors. This area remains under exploration but shows promise for developing antiviral agents .

Case Studies

- DDR1 Inhibition Study:

- Anti-inflammatory Research:

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-9-4-3-8(11(13)14)5-10(9)7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETAGHMATZNMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952511-65-8 |

Source

|

| Record name | 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.